5-Hydroxyproline
Overview
Description
5-Hydroxyproline, also known as (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, is a non-standard amino acid derived from proline. It is a significant component of collagen, the primary structural protein in the extracellular space in various connective tissues. This compound plays a crucial role in the stability and structure of collagen, contributing to the sharp twisting of the collagen helix .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxyproline can be synthesized through the hydroxylation of proline. This reaction is catalyzed by the enzyme prolyl hydroxylase, which requires molecular oxygen, ferrous iron, and ascorbate as cofactors. The hydroxylation occurs at the gamma carbon of proline, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of collagen or gelatin. The process involves breaking down these proteins into their constituent amino acids, including this compound. This method is widely used due to the abundance of collagen in animal tissues .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyproline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrroline-5-carboxylate.
Reduction: It can be reduced back to proline under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products:
Oxidation: Pyrroline-5-carboxylate.
Reduction: Proline.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
5-Hydroxyproline has numerous applications in scientific research:
Chemistry: It is used as a marker for collagen content in biochemical assays.
Biology: It plays a role in the study of collagen stability and structure.
Medicine: It is used in the diagnosis of bone turnover and liver fibrosis.
Industry: It is utilized in the production of collagen-based products and supplements
Mechanism of Action
The primary mechanism of action of 5-Hydroxyproline involves its incorporation into collagen. The hydroxylation of proline residues in collagen increases the stability of the collagen triple helix. This stabilization is primarily due to stereoelectronic effects rather than hydration of the hydroxyproline residues .
Comparison with Similar Compounds
Proline: The parent compound of 5-Hydroxyproline, lacking the hydroxyl group.
Hydroxylysine: Another hydroxylated amino acid found in collagen.
Pyrroline-5-carboxylate: An oxidation product of this compound
Uniqueness: this compound is unique due to its role in collagen stability. Unlike proline, the hydroxyl group in this compound allows for additional hydrogen bonding, which enhances the structural integrity of collagen. This property is not shared by other similar compounds, making this compound essential for maintaining the stability and function of connective tissues .
Properties
IUPAC Name |
(2S)-5-hydroxypyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-4-2-1-3(6-4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBXNPIASYUWLN-WUCPZUCCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N[C@@H]1C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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